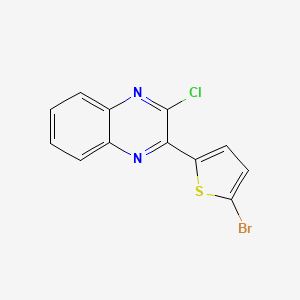

2-(5-bromothiophène-2-yl)-3-chloroquinoxaline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

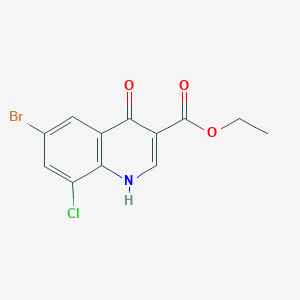

2-(5-Bromo-2-thienyl)-3-chloroquinoxaline is a compound that likely contains a quinoxaline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrazine ring. The compound is further substituted with a bromine atom on a thiophene ring, which is a five-membered sulfur-containing heterocycle, and a chlorine atom on the quinoxaline moiety. This structure suggests potential for interesting chemical properties and reactivity due to the presence of halogens and heterocycles, which are often seen in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of compounds related to 2-(5-Bromo-2-thienyl)-3-chloroquinoxaline can involve palladium-catalyzed coupling reactions, as seen in the synthesis of 2'-deoxyuridines with heterocyclic substituents . Although the exact synthesis of 2-(5-Bromo-2-thienyl)-3-chloroquinoxaline is not detailed in the provided papers, similar synthetic strategies could be employed, such as the use of palladium catalysis for coupling bromothiophene derivatives with other aromatic systems to construct the quinoxaline scaffold.

Molecular Structure Analysis

The molecular structure of 2-(5-Bromo-2-thienyl)-3-chloroquinoxaline is not directly analyzed in the provided papers. However, the NMR spectra of related bromo- and chloro-thiolene compounds have been studied, showing that they exist almost exclusively in their stated forms . This suggests that the molecular structure of 2-(5-Bromo-2-thienyl)-3-chloroquinoxaline would likely be stable and could be characterized using similar spectroscopic techniques.

Chemical Reactions Analysis

The chemical reactivity of bromo- and chloro-substituted thiophenes has been observed, with 5-bromo-3-thiolene-2-one undergoing an allylic rearrangement to 3-bromo-3-thiolene-2-one . This indicates that the bromo-substituent in 2-(5-Bromo-2-thienyl)-3-chloroquinoxaline may also be prone to similar rearrangements or participate in further chemical reactions, potentially affecting the overall reactivity of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(5-Bromo-2-thienyl)-3-chloroquinoxaline are not directly reported in the provided papers. However, the presence of bromo and chloro substituents typically influences properties such as melting point, boiling point, and solubility. For instance, the Schiff base ligand and its metal complexes derived from a bromo-indolinone structure have been characterized by various techniques, indicating that such compounds can exhibit different geometries and stability constants . These findings could be extrapolated to suggest that 2-(5-Bromo-2-thienyl)-3-chloroquinoxaline may also form stable complexes with metals and possess distinct physical properties that could be explored in further studies.

Applications De Recherche Scientifique

Science des matériaux

Les propriétés optoélectroniques de la 2-(5-bromothiophène-2-yl)-3-chloroquinoxaline sont explorées pour des applications potentielles en science des matériaux. Des études suggèrent qu'elle peut présenter :

Comportement semi-conducteur : Cette caractéristique pourrait la rendre appropriée pour une utilisation dans l'électronique organique telle que les transistors et les cellules solaires.

Applications de capteurs : Le composé a été incorporé dans des matériaux utilisés dans les capteurs . Les applications spécifiques et l'efficacité de ces capteurs font l'objet de recherches en cours.

Safety and Hazards

Mécanisme D'action

Target of Action

Compounds with similar structures have been known to interact with various biological targets .

Mode of Action

It’s worth noting that similar compounds have been synthesized via the suzuki–miyaura cross-coupling reaction . This reaction involves the formation of a new carbon-carbon bond, which could potentially alter the compound’s interaction with its targets .

Biochemical Pathways

The suzuki–miyaura cross-coupling reaction, which is used in the synthesis of similar compounds, is a key process in various biochemical pathways .

Result of Action

Similar compounds have been known to exhibit various biological activities .

Action Environment

It’s worth noting that the suzuki–miyaura cross-coupling reaction, used in the synthesis of similar compounds, is known to be environmentally benign .

Propriétés

IUPAC Name |

2-(5-bromothiophen-2-yl)-3-chloroquinoxaline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6BrClN2S/c13-10-6-5-9(17-10)11-12(14)16-8-4-2-1-3-7(8)15-11/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCAARIDXUAAZLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)Cl)C3=CC=C(S3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6BrClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384302 |

Source

|

| Record name | 2-(5-Bromo-2-thienyl)-3-chloroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66078-66-8 |

Source

|

| Record name | 2-(5-Bromo-2-thienyl)-3-chloroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[(ethoxycarbonyl)thio]acetate](/img/structure/B1305091.png)